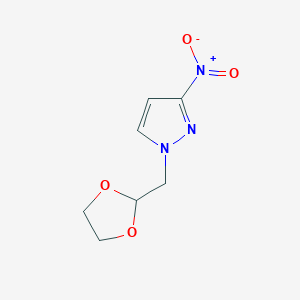

1-(1,3-Dioxolan-2-ylmethyl)-3-nitro-1H-pyrazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

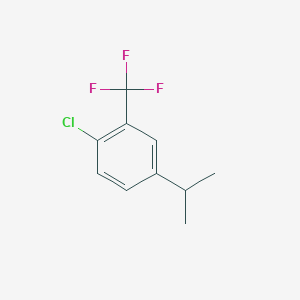

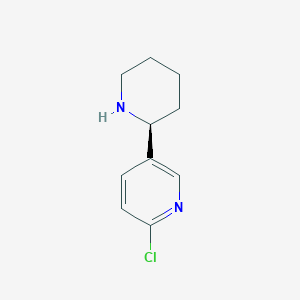

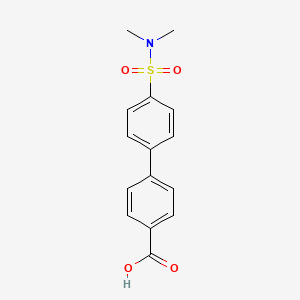

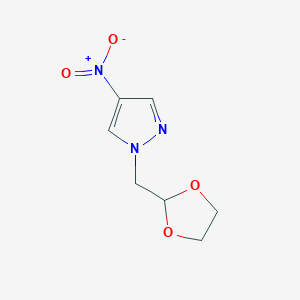

The compound “1-(1,3-Dioxolan-2-ylmethyl)-3-nitro-1H-pyrazole” seems to be a complex organic molecule. It appears to contain a 1,3-dioxolane ring, which is a type of acetal, a pyrazole ring, which is a type of heterocycle, and a nitro group .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, 1,3-dioxolanes can generally be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst .

作用机制

Target of Action

The primary target of 1-(1,3-Dioxolan-2-ylmethyl)-3-nitro-1H-pyrazole is similar to that of theophylline . Theophylline is a bronchodilator used in the treatment of chronic respiratory diseases such as asthma and COPD .

Mode of Action

This compound interacts with its targets in a manner similar to theophylline . Unlike theophylline, it has greatly decreased affinity towards adenosine a1 and a2 receptors, which explains its better safety profile .

Biochemical Pathways

The compound affects the biochemical pathways related to bronchodilation. In experimental studies, it has been shown to be a more potent bronchodilator with fewer side effects than theophylline . In mechanically ventilated patients with acute respiratory failure, it results in rapid and efficient bronchodilation, thus decreasing the airway resistance .

Pharmacokinetics

After oral administration, peak plasma levels of this compound are reached after one hour . Its absolute bioavailability is about 62.6%; at pH 7.4, plasma protein binding of the compound is about 48% . Less than 4% of an orally administered dose is excreted unchanged in the urine . It is almost completely metabolized in the liver (90% of the total drug clearance) .

Result of Action

The molecular and cellular effects of the compound’s action include efficient bronchodilation and decreased airway resistance in patients with acute respiratory failure . This results in improved breathing and relief from symptoms of respiratory diseases.

Action Environment

Environmental factors such as pH can influence the compound’s action, efficacy, and stability. For instance, at pH 7.4, the compound has about 48% plasma protein binding

生化分析

Biochemical Properties

It is known that 1,3-dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol The nitro group in the pyrazole ring could potentially participate in redox reactions, serving as an electron acceptor

Molecular Mechanism

It is possible that the compound could exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

1-(1,3-dioxolan-2-ylmethyl)-3-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c11-10(12)6-1-2-9(8-6)5-7-13-3-4-14-7/h1-2,7H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJYEDOLSYGHPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CN2C=CC(=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-[4-(Trifluoromethoxy)phenyl]acetophenone](/img/structure/B6329550.png)

![2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile](/img/structure/B6329603.png)